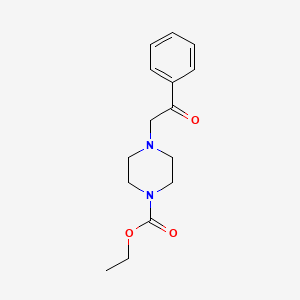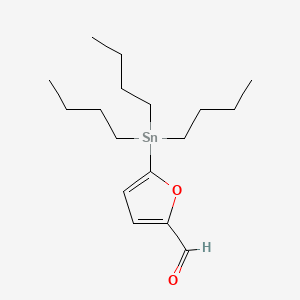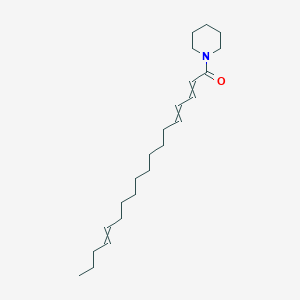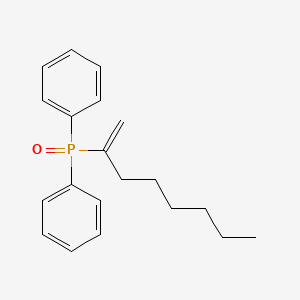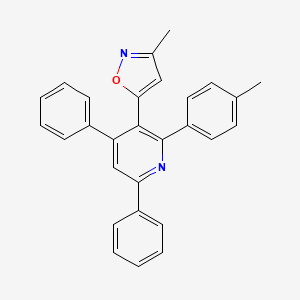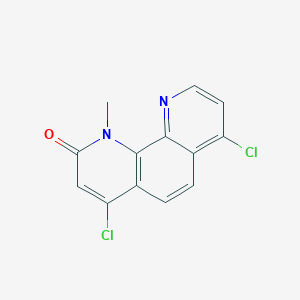![molecular formula C17H16O5 B12559660 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde CAS No. 160726-74-9](/img/structure/B12559660.png)
2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde is an organic compound that features two benzaldehyde groups connected via a 2-hydroxypropane-1,3-diyl bis(oxy) linkage. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde typically involves the reaction of benzaldehyde with 2-hydroxypropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which then undergoes hydrolysis to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzoic acid
Reduction: 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its ability to form stable linkages.
Mechanism of Action
The mechanism by which 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde exerts its effects involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde groups can react with amino groups in proteins, leading to the formation of Schiff bases. This property is exploited in various biochemical assays and drug design strategies.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]diacetaldehyde
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzoic acid
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzyl alcohol
Uniqueness
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde is unique due to its dual aldehyde functionality combined with the 2-hydroxypropane-1,3-diyl bis(oxy) linkage. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
160726-74-9 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-[3-(2-formylphenoxy)-2-hydroxypropoxy]benzaldehyde |
InChI |
InChI=1S/C17H16O5/c18-9-13-5-1-3-7-16(13)21-11-15(20)12-22-17-8-4-2-6-14(17)10-19/h1-10,15,20H,11-12H2 |
InChI Key |
GVQBMABOIJEXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(COC2=CC=CC=C2C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
